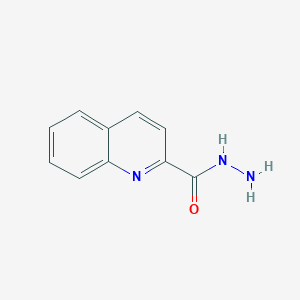

Quinoline-2-carbohydrazide

Descripción general

Descripción

Quinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry this compound is characterized by the presence of a quinoline ring system fused with a carbohydrazide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carbohydrazide typically involves multiple steps, starting from quinoline derivatives. One common method involves the reaction of 2-quinolinyl chloride with hydrazine to form the intermediate compound, which is then further reacted with carbon disulfide in an alkaline medium to yield this compound . Another approach involves the condensation of quinoline-2-carboxylic acid with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Quinoline-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Quinoline derivatives, including quinoline-2-carbohydrazide, have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this compound have been evaluated against various cancer cell lines, including HCT116 and MCF7. The binding affinity to cyclin-dependent kinase 5 (CDK-5) was particularly noted, suggesting potential as chemotherapeutic agents .

- Antitubercular Activity : Recent studies have highlighted the effectiveness of quinoline derivatives against multidrug-resistant tuberculosis (MDR-TB). For example, quinoline-oxadiazole hybrids demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL . this compound has also been implicated in similar studies, showcasing its potential in developing new antitubercular agents.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in various studies:

- Bacterial Inhibition : A series of substituted quinolines were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited low MIC values comparable to standard antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound and its derivatives could serve as effective antimicrobial agents.

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that certain derivatives of this compound show moderate to good activity against various fungal strains, indicating its versatility in treating infections caused by fungi .

Synthesis of Bioactive Compounds

This compound serves as a crucial building block for synthesizing more complex bioactive molecules:

- Hybrid Compounds : Researchers have synthesized hybrid compounds combining quinoline with other pharmacophores to enhance biological activity. For instance, quinoline-isoniazid hybrids were developed to target tuberculosis effectively, showing high selectivity and low toxicity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have revealed that modifications at specific positions significantly affect their biological activities. For example, introducing bulky substituents at position 7 enhances antiproliferative effects .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Shruthi et al. (2020) | Developed quinoline-oxadiazole hybrids with MIC values of 0.5 µg/mL against Mtb | Antitubercular agents |

| Ramprasad et al. (2018) | Evaluated quinoline-nitrone derivatives with IC50 values ranging from 0.45–0.91 µM against leukemia cells | Anticancer drugs |

| Costa et al. (2020) | Synthesized 4-substituted quinolines showing anti-melanoma and anti-leukemia activity | Cancer therapeutics |

Mecanismo De Acción

The mechanism of action of quinoline-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms . In medicinal applications, this compound derivatives can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurological disorders .

Comparación Con Compuestos Similares

Quinoline-2-carbohydrazide can be compared with other similar compounds, such as quinoline-2-carboxylic acid and quinoline-2-carboxamide. While all these compounds share the quinoline core structure, this compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:

- Quinoline-2-carboxylic acid

- Quinoline-2-carboxamide

- Quinoline-2-carboxaldehyde

Actividad Biológica

Quinoline-2-carbohydrazide (Q2C) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity of Q2C, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized from quinaldic acid, which undergoes a series of reactions to yield the final product. The synthesis typically involves the following steps:

- Condensation Reaction : Quinaldic acid reacts with hydrazine to form this compound.

- Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

2. Biological Activities

Quinoline derivatives, including Q2C, exhibit a variety of biological properties. The following subsections detail the specific activities observed for Q2C.

2.1 Antimicrobial Activity

Q2C has been evaluated for its antimicrobial properties against various microorganisms. A study reported that Q2C displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2.2 Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives as anti-tubercular agents. For instance, quinoline-isoniazid hybrids exhibited high activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy . Although specific data on Q2C's antitubercular activity is limited, its structural similarity to effective compounds indicates potential for further exploration.

2.3 Antiviral Activity

Research has shown that quinoline derivatives can exhibit antiviral properties, particularly against HIV-1. Compounds similar to Q2C have been synthesized and tested for their ability to inhibit HIV replication in vitro. These studies suggest that modifications to the quinoline framework can lead to enhanced anti-HIV activity .

The mechanisms through which Q2C exerts its biological effects are varied and depend on the target organism or disease:

- Antibacterial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antiviral Mechanism : For antiviral activity, quinoline derivatives may inhibit viral enzymes or interfere with viral entry into host cells .

4. Case Studies

Several case studies have explored the biological activity of quinoline derivatives, including Q2C:

- Case Study 1 : A study evaluated a series of quinoline derivatives for their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that modifications in substituent groups significantly affected bioactivity, with some derivatives showing MIC values comparable to standard antibiotics .

- Case Study 2 : Another research project focused on synthesizing hybrid compounds combining quinolines with other pharmacophores, leading to enhanced anti-tubercular activity in vitro. These hybrids exhibited selectivity towards M. tuberculosis, showcasing the potential for developing new treatments for tuberculosis .

Propiedades

IUPAC Name |

quinoline-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDPJYXDDYUJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289163 | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-44-5 | |

| Record name | 2-Quinolinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 59489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.